molecular formula C13H19ClN2O2 B567129 (R)-Benzyl 2-(aminomethyl)pyrrolidine-1-carboxylate hydrochloride CAS No. 1217707-96-4

(R)-Benzyl 2-(aminomethyl)pyrrolidine-1-carboxylate hydrochloride

Cat. No.: B567129
CAS No.: 1217707-96-4
M. Wt: 270.757
InChI Key: ONODQZLASNRARN-UTONKHPSSA-N
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Description

®-Benzyl 2-(aminomethyl)pyrrolidine-1-carboxylate hydrochloride is a chiral compound with significant applications in various fields, including medicinal chemistry and organic synthesis. This compound is known for its role as an intermediate in the synthesis of pharmaceuticals and other biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-Benzyl 2-(aminomethyl)pyrrolidine-1-carboxylate hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as ®-pyrrolidine-2-carboxylic acid and benzylamine.

    Formation of the Amide Bond: The carboxylic acid group of ®-pyrrolidine-2-carboxylic acid is activated using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as DIPEA (N,N-diisopropylethylamine). Benzylamine is then added to form the amide bond.

    Reduction: The resulting amide is reduced to the corresponding amine using a reducing agent like lithium aluminum hydride (LiAlH4).

    Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by treating the amine with hydrochloric acid.

Industrial Production Methods

Industrial production of ®-Benzyl 2-(aminomethyl)pyrrolidine-1-carboxylate hydrochloride follows similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and purification methods, is crucial to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically at the amine group, to form corresponding imines or oximes.

    Reduction: Reduction reactions can further modify the amine group to secondary or tertiary amines.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like PCC (pyridinium chlorochromate) or DMP (Dess-Martin periodinane) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

    Substitution: Nucleophiles such as alkoxides or thiolates can be used for substitution reactions.

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as imines, secondary amines, and substituted benzyl derivatives.

Scientific Research Applications

Chemistry

In organic synthesis, ®-Benzyl 2-(aminomethyl)pyrrolidine-1-carboxylate hydrochloride is used as a chiral building block for the synthesis of complex molecules. Its ability to introduce chirality into target molecules makes it valuable in the development of enantiomerically pure compounds.

Biology

The compound is studied for its potential biological activities. It serves as a precursor for the synthesis of bioactive molecules that can interact with biological targets, such as enzymes or receptors.

Medicine

In medicinal chemistry, ®-Benzyl 2-(aminomethyl)pyrrolidine-1-carboxylate hydrochloride is used in the development of pharmaceutical agents. Its derivatives have been investigated for their therapeutic potential in treating various diseases.

Industry

The compound finds applications in the production of fine chemicals and pharmaceuticals. Its role as an intermediate in the synthesis of active pharmaceutical ingredients (APIs) highlights its industrial importance.

Mechanism of Action

The mechanism of action of ®-Benzyl 2-(aminomethyl)pyrrolidine-1-carboxylate hydrochloride depends on its specific application. In medicinal chemistry, its derivatives may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The exact pathways involved vary depending on the structure of the derivative and its intended use.

Comparison with Similar Compounds

Similar Compounds

  • (S)-Benzyl 2-(aminomethyl)pyrrolidine-1-carboxylate hydrochloride
  • ®-tert-Butyl 2-(aminomethyl)pyrrolidine-1-carboxylate hydrochloride
  • ®-2-(aminomethyl)pyrrolidine-1-carboxylate hydrochloride

Uniqueness

®-Benzyl 2-(aminomethyl)pyrrolidine-1-carboxylate hydrochloride is unique due to its specific chiral configuration and the presence of the benzyl group. This configuration imparts distinct stereochemical properties, making it valuable for the synthesis of enantiomerically pure compounds. Its benzyl group also provides a handle for further functionalization, enhancing its versatility in synthetic applications.

Properties

IUPAC Name

benzyl (2R)-2-(aminomethyl)pyrrolidine-1-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2.ClH/c14-9-12-7-4-8-15(12)13(16)17-10-11-5-2-1-3-6-11;/h1-3,5-6,12H,4,7-10,14H2;1H/t12-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONODQZLASNRARN-UTONKHPSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)OCC2=CC=CC=C2)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](N(C1)C(=O)OCC2=CC=CC=C2)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70662513
Record name Benzyl (2R)-2-(aminomethyl)pyrrolidine-1-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70662513
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1217707-96-4
Record name Benzyl (2R)-2-(aminomethyl)pyrrolidine-1-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70662513
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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